![molecular formula C5H7F2N3 B2481766 1-(2,2-Difluoroethyl)imidazol-2-amine CAS No. 1700491-28-6](/img/structure/B2481766.png)
1-(2,2-Difluoroethyl)imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, such as 1-(2,2-Difluoroethyl)imidazol-2-amine, often involves multi-step reactions that may include halogenation, nucleophilic substitution, and cyclization processes. A common approach is the modification of existing imidazole compounds or the assembly of the imidazole ring from simpler precursors through condensation reactions. Techniques such as the one-pot synthesis of 1,2-disubstituted 2-imidazolines from N-(2-haloethyl)amides and amines have been reported, highlighting the versatility in synthesizing imidazole derivatives (Al Ellsworth et al., 2016).
Scientific Research Applications
CO2 Capture
1-(2,2-Difluoroethyl)imidazol-2-amine and similar compounds have been studied for their potential in carbon dioxide capture. For instance, a task-specific ionic liquid derived from imidazole showed efficiency in reversibly sequestering CO2 as a carbamate salt. This research indicates that such compounds could be useful in environmental applications, particularly in CO2 capture technologies (Bates et al., 2002).
Magnetic and Crystallography Studies
Compounds with an imidazole base have been synthesized for studying their magnetic and crystallographic properties. For example, a tetranuclear copper(II) complex with imidazole as a bridging ligand was investigated, which could have implications in materials science and chemistry (Chaudhuri et al., 1993).
Synthesis of Functionalized Benzimidazoimidazoles
A novel carbonylative approach to synthesize functionalized benzimidazoimidazoles using a process involving oxidative aminocarbonylation indicates the utility of imidazole-derived compounds in complex organic syntheses. This kind of research contributes significantly to the field of organic chemistry (Veltri et al., 2018).
Development of Energetic Salts
Research into imidazole and similar compounds has also led to the development of energetic salts for potential use in nitrogen-rich gas generators. These compounds exhibited high heats of formation and energy content, suggesting their applicability in energy-intensive applications (Srinivas et al., 2014).
Environmental Analysis
Imidazole derivatives have been used in developing sensitive probes for the detection of amines in environmental water. This showcases the potential of such compounds in environmental monitoring and analysis (You et al., 2010).
Catalyst Design
Imidazole-based compounds have been used in designing catalysts for chemical syntheses. For example, a study on the synthesis of 1,2,4,5-tetrasubstituted imidazoles highlighted the efficiency of an imidazole-derived ionic liquid as a catalyst (Zolfigol et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(2,2-difluoroethyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-9-5(10)8/h1-2,4H,3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHVKUJAHCLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)N)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)imidazol-2-amine | |
CAS RN |
1700491-28-6 |
Source
|
Record name | 1-(2,2-difluoroethyl)-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.